Ethyl acetoacetate-1,3-13C2

概要

説明

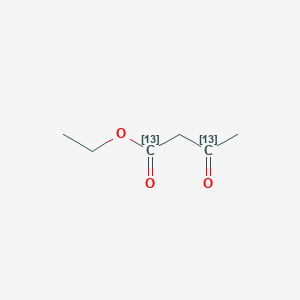

Ethyl acetoacetate-1,3-13C2 is a labeled compound where the carbon atoms at positions 1 and 3 are replaced with the isotope carbon-13. This compound is a derivative of ethyl acetoacetate, which is widely used in organic synthesis. The isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-1,3-13C2 can be synthesized through a Claisen condensation reaction. This involves the condensation of two molecules of ethyl acetate, where the carbon-13 labeled ethyl acetate is used to ensure the incorporation of the isotope at the desired positions. The reaction typically requires a strong base, such as sodium ethoxide, and is carried out under reflux conditions .

Industrial Production Methods

On an industrial scale, ethyl acetoacetate is often produced by the reaction of diketene with ethanol. For the labeled version, carbon-13 labeled diketene and ethanol are used. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Keto-Enol Tautomerism

Ethyl acetoacetate-1,3-¹³C₂ exhibits dynamic equilibrium between keto and enol forms, with the enol content influenced by solvent, temperature, and pH. Key findings include:

-

NMR Analysis : In aqueous phosphate buffer (pH 7.4), C(1) and C(3) chemical shifts for the keto form are observed at 198.5 ppm and 208.8 ppm, respectively. Upon enolization (1 N NaOH), C(3) undergoes a significant upfield shift (~20–30 ppm) due to sp³-to-sp² rehybridization, while C(1) retains double-bond character .

-

Equilibrium Ratio : At 33°C, the enol form constitutes ~15% of the equilibrium mixture in the neat liquid state .

Table 1: ¹³C Chemical Shifts in Keto vs. Enol/Enolate Forms

| Carbon Position | Keto Form (ppm) | Enol/Enolate Form (ppm) |

|---|---|---|

| C(1) | 198.5 | 198.2 (no shift) |

| C(2) | 59.9 | 103.4 (+43.5 ppm) |

| C(3) | 208.8 | 192.3 (-16.5 ppm) |

| Data derived from ¹³C-NMR studies . |

Nucleophilic Substitution Reactions

The enolate form serves as a key intermediate in alkylation and condensation reactions:

-

Acetoacetic Ester Synthesis : Deprotonation with bases (e.g., NaH, NaOEt) generates a resonance-stabilized enolate, enabling alkylation at the α-carbon. Post-alkylation saponification and decarboxylation yield substituted ketones .

-

Reagent Compatibility : Common bases include sodium ethoxide and potassium tert-butoxide, with ethanol or ether as solvents .

Table 2: Common Reagents and Conditions

Reduction Pathways

Ethyl acetoacetate-1,3-¹³C₂ is reduced to ethyl 3-hydroxybutyrate-1,3-¹³C₂ under controlled conditions:

-

Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether .

-

Mechanism : Ketone-to-alcohol conversion via hydride transfer, retaining ¹³C labeling at C(1) and C(3).

Metabolic and Enzymatic Reactions

In biomedical applications, the compound participates in enzyme-mediated transformations:

-

Carboxyl Esterase Hydrolysis : Rapid hydrolysis of the ethyl ester group by liver carboxyl esterases generates [1,3-¹³C₂]acetoacetate, a mitochondrial substrate. This reaction is exploited in hyperpolarized ¹³C-MR to diagnose hepatocellular carcinoma (HCC), showing a 4× higher substrate-to-product ratio in tumors vs. healthy tissue .

-

β-Hydroxybutyrate Dehydrogenase (BDH) : Converts acetoacetate to β-hydroxybutyrate, providing direct readouts of mitochondrial redox state .

Table 3: Metabolic Conversion in Hyperpolarized Studies

| Parameter | Value |

|---|---|

| T₁ Relaxation (¹³C₁) | 31 ± 3 sec |

| T₁ Relaxation (¹³C₃) | 27 ± 1 sec |

| SNR (Hyperpolarized EAA) | Comparable to [1-¹³C]pyruvate |

| Data from in vivo rat models . |

Transesterification and Stability

科学的研究の応用

Scientific Research Applications

1. Metabolic Tracing

EAA serves as a valuable metabolic tracer in various biological studies. Its isotopic labeling allows researchers to monitor its movement through metabolic pathways effectively. Studies have shown that EAA can be utilized to trace metabolic alterations in cancer cells compared to healthy cells, particularly in liver cancer diagnostics .

2. Magnetic Resonance Spectroscopy

One of the most promising applications of EAA is in hyperpolarized magnetic resonance spectroscopy (MRS). Hyperpolarization significantly enhances the signal from carbon-13 nuclei, allowing for the detection of smaller quantities of EAA and improving the sensitivity of MRS measurements. This technique has been explored as a diagnostic tool for liver cancer by analyzing the metabolism of EAA within liver tissues .

3. Diagnostic Marker for Liver Cancer

Recent studies have identified hyperpolarized EAA as a novel metabolic marker for hepatocellular carcinoma (HCC). In animal models, EAA demonstrated a markedly higher metabolic substrate-to-product ratio in cancerous tissues compared to surrounding healthy tissues, indicating its potential as an effective diagnostic tool . The compound's ability to provide a distinct metabolic fingerprint enhances its utility in clinical settings.

Case Studies

Case Study 1: Liver Cancer Diagnosis

In a study published in the International Journal of Cancer, researchers utilized hyperpolarized [1,3-13C2]ethyl acetoacetate to assess liver cancer in rats. The results indicated that EAA could differentiate between malignant and healthy tissues based on metabolic activity. The study reported an approximately fourfold increase in the metabolic substrate-to-product ratio in cancerous tissues (p=0.009), highlighting EAA's potential as a diagnostic marker for HCC .

Case Study 2: Mitochondrial Function Assessment

Another research effort investigated the use of hyperpolarized [1,3-13C2]acetoacetate, synthesized from EAA, to probe mitochondrial redox states in vivo. This study demonstrated that EAA could be converted into β-hydroxybutyrate via enzymatic activity, providing insights into mitochondrial function and health . The ability to assess redox states using EAA could have implications for understanding various metabolic disorders.

作用機序

The mechanism of action of ethyl acetoacetate-1,3-13C2 involves its conversion between keto and enol forms, which allows it to participate in various chemical reactions. The labeled carbon atoms enable researchers to trace the compound through different metabolic pathways and reactions, providing insights into the molecular targets and pathways involved .

類似化合物との比較

Ethyl acetoacetate-1,3-13C2 can be compared with other similar compounds such as:

Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group.

Diethyl malonate: Another β-keto ester used in similar synthetic applications.

Acetylacetone: A diketone that also undergoes keto-enol tautomerism.

This compound is unique due to its isotopic labeling, which makes it particularly valuable for tracing and studying complex biochemical and chemical processes.

生物活性

Ethyl acetoacetate-1,3-13C2 (EAA) is a stable isotope-labeled compound that has garnered attention in the field of metabolic imaging and cancer diagnostics. Its unique properties allow it to serve as a metabolic marker, particularly in the diagnosis of liver cancer. This article explores the biological activity of EAA, focusing on its metabolic pathways, diagnostic applications, and relevant research findings.

- Chemical Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- CAS Number : 12196726

Metabolic Pathways

EAA undergoes enzymatic conversion primarily through carboxylesterases, which facilitate its uptake and metabolism in various tissues. The compound's metabolism is characterized by:

- High specificity for carboxylesterases : This property enhances its utility as a metabolic probe.

- Rapid cellular uptake : EAA demonstrates unregulated uptake in cancerous tissues, making it a potential indicator for malignancy.

Diagnostic Applications

Recent studies have highlighted the potential of hyperpolarized EAA as a diagnostic tool for hepatocellular carcinoma (HCC). The following key findings illustrate its efficacy:

- Metabolic Fingerprinting : EAA provides distinct metabolic profiles that can differentiate between malignant and healthy tissues. In experimental models, the substrate-to-product ratio was approximately four times higher in cancerous tissue compared to healthy liver tissue (p=0.009) .

- Imaging Techniques : The use of hyperpolarized 13C-MR imaging with EAA has shown improved signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) compared to traditional substrates like [1-13C]pyruvate. This enhancement allows for better visualization of metabolic activities associated with liver tumors .

Study 1: Liver Cancer Diagnosis

In a study involving rats implanted with liver cancer, hyperpolarized EAA was utilized to assess metabolic changes. The results indicated that EAA could effectively highlight tumor regions due to its preferential metabolism in malignant cells .

Study 2: Comparison with Other Substrates

A comparative analysis between EAA and other hyperpolarized substrates demonstrated that EAA provided superior imaging quality for liver cancer diagnostics. The study emphasized the importance of substrate selection in enhancing diagnostic accuracy .

Research Findings Summary

| Study | Findings | |

|---|---|---|

| Jensen et al., 2015 | EAA shows high specificity for carboxylesterases and enhanced SNR/CNR in MR imaging | EAA is a promising metabolic marker for HCC diagnosis |

| Najac et al., 2019 | Investigated EAA's role in glioma; highlighted metabolic reprogramming | Supports the use of EAA in various cancer types beyond liver cancer |

| Recent studies (2023) | Confirmed rapid uptake and metabolism in cancerous tissues | Reinforces the potential of EAA as a universal metabolic probe |

特性

IUPAC Name |

ethyl 3-oxo(1,3-13C2)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C[13C](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480000 | |

| Record name | Ethyl acetoacetate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77504-73-5 | |

| Record name | Ethyl acetoacetate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-1,3-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。